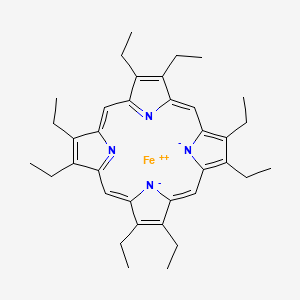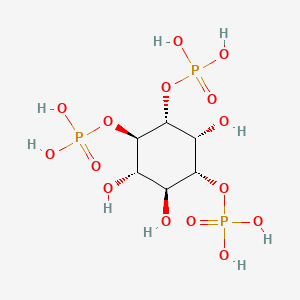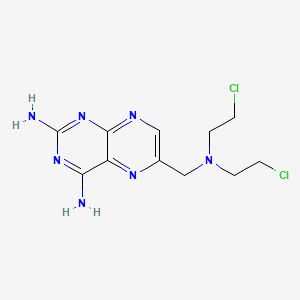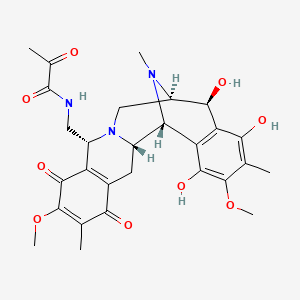
2-(吡啶-2-基氨基)噻唑
概述
描述
N-2-Thiazolyl-2-pyridinamine is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is known for its diverse biological activities and is used in various scientific research fields. The thiazole ring is a five-membered ring containing sulfur and nitrogen, while the pyridine ring is a six-membered ring containing nitrogen. The combination of these two rings in N-2-Thiazolyl-2-pyridinamine contributes to its unique chemical properties and biological activities .
科学研究应用
N-2-Thiazolyl-2-pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
N-(1,3-thiazol-2-yl)pyridin-2-amine, also known as N-2-Thiazolyl-2-pyridinamine, is a potent inhibitor of KDR kinase . KDR kinase, also known as VEGFR2, is a key player in the angiogenic pathway, which is crucial for the growth and development of new blood vessels .
Mode of Action
This compound interacts with KDR kinase, inhibiting its activity . The exact binding mode of these compounds in the active site of the enzyme has been postulated through molecular modeling . This interaction results in the inhibition of the kinase, thereby affecting the angiogenic pathway.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the angiogenic pathway, specifically the “vascular endothelial growth factor/flk-1 (KDR)-receptor” pathway . By inhibiting KDR kinase, this compound can disrupt this pathway, potentially affecting processes such as cell proliferation, migration, and survival.
Result of Action
The inhibition of KDR kinase by N-(1,3-thiazol-2-yl)pyridin-2-amine can lead to the disruption of the angiogenic pathway . This could potentially result in decreased angiogenesis, affecting processes such as wound healing, cancer progression, and other conditions where angiogenesis plays a key role.
生化分析
Biochemical Properties
N-(1,3-thiazol-2-yl)pyridin-2-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind to specific enzyme active sites, thereby influencing their activity. For instance, molecular modeling has suggested that N-(1,3-thiazol-2-yl)pyridin-2-amine exhibits a conformational preference that allows it to fit into the active site of certain enzymes, potentially inhibiting or activating them . This interaction can lead to significant changes in biochemical pathways, highlighting the compound’s importance in biochemical research.
Cellular Effects
The effects of N-(1,3-thiazol-2-yl)pyridin-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, N-(1,3-thiazol-2-yl)pyridin-2-amine can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by altering the activity of key enzymes involved in cellular metabolism . These effects underscore the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, N-(1,3-thiazol-2-yl)pyridin-2-amine exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. This binding can result in changes in gene expression, as the compound may influence the activity of transcription factors and other regulatory proteins . The detailed understanding of these molecular interactions is essential for elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-thiazol-2-yl)pyridin-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(1,3-thiazol-2-yl)pyridin-2-amine remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of N-(1,3-thiazol-2-yl)pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
N-(1,3-thiazol-2-yl)pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes . These interactions highlight the compound’s role in regulating metabolic processes and its potential impact on overall cellular function.
Transport and Distribution
The transport and distribution of N-(1,3-thiazol-2-yl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
N-(1,3-thiazol-2-yl)pyridin-2-amine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, influencing its biological effects . Detailed studies on subcellular localization are necessary to fully understand the compound’s mode of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
N-2-Thiazolyl-2-pyridinamine can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminopyridine with thioamide in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of N-2-Thiazolyl-2-pyridinamine may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
N-2-Thiazolyl-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridine ring positions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Halogenated reagents such as bromine or chlorine; often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
相似化合物的比较
N-2-Thiazolyl-2-pyridinamine can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds also contain a thiazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring that share some chemical properties and biological effects.
Thiazolidine derivatives: These compounds have a similar structure but differ in their specific biological activities and applications
N-2-Thiazolyl-2-pyridinamine stands out due to its unique combination of thiazole and pyridine rings, which contribute to its diverse range of applications and biological activities.
属性
IUPAC Name |
N-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c1-2-4-9-7(3-1)11-8-10-5-6-12-8/h1-6H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVUGWTVTJMFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359290 | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54670-80-3 | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold interact with KDR kinase and what are the downstream effects of this interaction?
A1: While the exact binding mode is not detailed in the provided abstracts, N-(1,3-thiazol-2-yl)pyridin-2-amines act as KDR kinase inhibitors [, ]. KDR, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting KDR kinase activity, these compounds disrupt the signaling cascade initiated by VEGF binding, ultimately leading to the suppression of angiogenesis []. This mechanism makes them promising candidates for developing anti-cancer therapies, as tumor growth and metastasis rely heavily on angiogenesis.
Q2: What are the key structural features impacting the potency and selectivity of N-(1,3-thiazol-2-yl)pyridin-2-amines as KDR kinase inhibitors?
A2: Research indicates that modifications to the amine substituent within the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold significantly influence both the potency and selectivity for KDR kinase []. Specifically, incorporating unique amine substituents has proven crucial in achieving a favorable kinase selectivity profile while simultaneously mitigating unwanted binding to the hERG ion channel []. This off-target binding to hERG is associated with cardiotoxicity and is a significant concern in drug development. Optimizing the amine substituent allows researchers to fine-tune the compound's pharmacological properties.
Q3: What were the main challenges in developing N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives as KDR kinase inhibitors, and how were they addressed?
A3: Developing N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives as effective KDR kinase inhibitors presented several challenges:
- hERG binding: These compounds exhibited an undesired affinity for the hERG ion channel, leading to potentially dangerous QT interval prolongation []. This challenge was addressed by introducing specific amine substituents that minimized hERG binding while retaining potent KDR kinase inhibition [].
- Pharmacokinetic properties: Achieving desirable pharmacokinetic properties, such as good oral bioavailability and a suitable half-life, was crucial for in vivo efficacy. Through structural modifications and extensive testing, researchers successfully developed compounds with excellent pharmacokinetic profiles [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

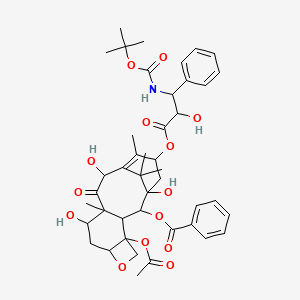
![4-(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-hydroxyethyl)phenol](/img/structure/B1219058.png)
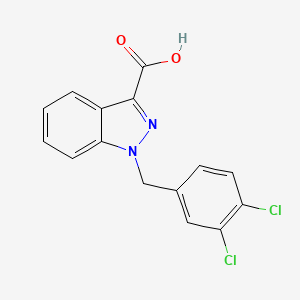
![4-[6-Amino-3-(4-methoxyphenyl)-1-pyridazin-1-iumyl]butanoic acid](/img/structure/B1219060.png)
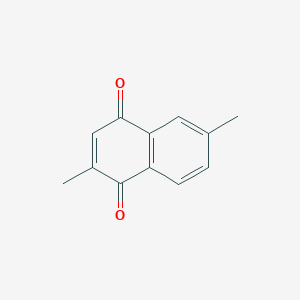
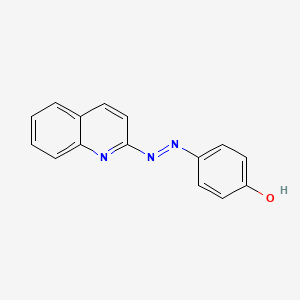
![1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B1219069.png)
